REACTION_SMILES
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[C:37]([O:38][O:39][C:40](=[O:41])[c:42]1[cH:43][cH:44][cH:45][cH:46][cH:47]1)(=[O:48])[c:49]1[cH:50][cH:51][cH:52][cH:53][cH:54]1.[CH3:1][O:2][c:3]1[cH:4][c:5](-[c:11]2[cH:12][c:13]([CH3:22])[c:14]([C:15](=[O:16])[O:17][CH3:18])[c:19]([CH3:21])[cH:20]2)[cH:6][n:7][c:8]1[O:9][CH3:10].[Cl:55][C:56]([Cl:57])([Cl:58])[Cl:59].[K+:23].[K+:24].[O-:25][C:26]([O-:27])=[O:28].[O:29]=[C:30]1[N:31]([Br:36])[C:32](=[O:33])[CH2:34][CH2:35]1>>[CH3:1][O:2][c:3]1[cH:4][c:5](-[c:11]2[cH:12][c:13]([CH3:22])[c:14]([C:15](=[O:16])[O:17][CH3:18])[c:19]([CH2:21][Br:36])[cH:20]2)[cH:6][n:7][c:8]1[O:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(C)cc(-c2cnc(OC)c(OC)c2)cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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COC(=O)c1c(C)cc(-c2cnc(OC)c(OC)c2)cc1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |